Mass Spectrometric Resolution: The M+3 Shift Advantage Over M+1 (13C) and M+2 (15N2) Analogs
The dual isotopic labeling of Urea-13C,18O results in a nominal mass increase of +3 Da relative to unlabeled urea, providing a distinct mass shift that is superior to single-isotope labels. Unlike a 13C-only label (M+1) or a 15N2 label (M+2), which can overlap with natural 13C and 18O isotopic abundances of the analyte, the M+3 signal of Urea-13C,18O resides in a less congested spectral region, minimizing isotopic cross-talk and improving assay specificity in complex matrices . This property is fundamental to its use as a 'Golden Standard' internal standard in quantitative mass spectrometry.
| Evidence Dimension | Nominal Mass Shift vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +3 Da (M+3) |
| Comparator Or Baseline | 13C-Urea: +1 Da (M+1); 15N2-Urea: +2 Da (M+2) |
| Quantified Difference | Resolves spectral overlap with natural isotopic envelope, providing a 1-2 Da advantage over single-isotope internal standards. |
| Conditions | Mass Spectrometry (MS) analysis of urea in biological fluids. |
Why This Matters
Procurement of the doubly labeled compound directly reduces the risk of quantitative bias from isotopic cross-talk, a key differentiator for high-sensitivity assays where single-label internal standards may fail.
- [1] Tsikas, D. (2025). Quantitative GC-NICI-MS and GC-NICI-MS/MS analysis by using isotopologs as internal standards: A tutorial review. Journal of Pharmaceutical and Biomedical Analysis, 255, 116590. View Source
